
Tumonoic acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tumonoic acid A is a N-acyl-amino acid. It has a role as a metabolite.
Scientific Research Applications
Synthesis and Derivatives
Tumonoic acid A and its derivatives have been synthesized through an efficient protecting-group-free process, starting from commercially available materials. This process includes a key magnesium chloride catalyzed anti-aldol reaction. A notable derivative, ethyl tumonoate A, has been identified for its anti-inflammatory activity and ability to inhibit calcium oscillations in neocortical neurons (Nagalatha, Narala, & Narsaiah, 2018).
Natural Occurrence and Isolation
Tumonoic acid A was first identified as a novel metabolite in a cyanobacterial assemblage of Lyngbya majuscula and Schizothrix calcicola. The structure of tumonoic acid A was elucidated using 2D NMR techniques and chemical derivatization, highlighting its natural occurrence and significance in marine ecosystems (Harrigan et al., 1999).
Cytotoxic Components and Biomedical Applications
Research on the marine cyanobacterium Blennothrix cantharidosmum revealed that tumonoic acid A, along with other acyl proline derivatives, were isolated as cytotoxic components. These compounds demonstrated modest antimalarial activity and inhibition of quorum sensing, suggesting potential applications in biomedical research (Clark et al., 2008).
Phylogeny-Guided Isolation for Drug Discovery
The phylogeny-guided isolation approach has been applied to discover new variations of tumonoic acid A, such as ethyl tumonoate A, from marine cyanobacteria. This approach links the evolutionary relationships of cyanobacteria to their potential for producing diverse secondary metabolites, showcasing a novel method in drug discovery and natural product research (Engene et al., 2011).
properties
Product Name |
Tumonoic acid A |
|---|---|
Molecular Formula |
C19H33NO4 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
(2S)-1-[(E,2R,3S)-3-hydroxy-2,4-dimethyldodec-4-enoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H33NO4/c1-4-5-6-7-8-9-11-14(2)17(21)15(3)18(22)20-13-10-12-16(20)19(23)24/h11,15-17,21H,4-10,12-13H2,1-3H3,(H,23,24)/b14-11+/t15-,16+,17-/m1/s1 |
InChI Key |
JFFANXXIOVCBBG-PYIPWEHNSA-N |
Isomeric SMILES |
CCCCCCC/C=C(\C)/[C@H]([C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)O |
Canonical SMILES |
CCCCCCCC=C(C)C(C(C)C(=O)N1CCCC1C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





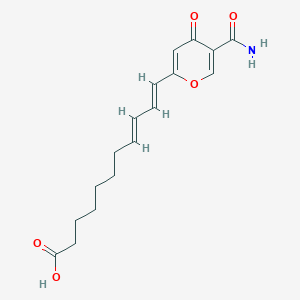

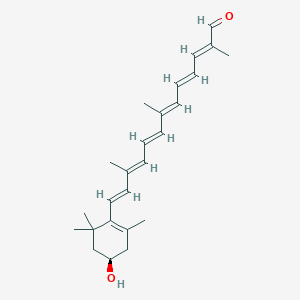
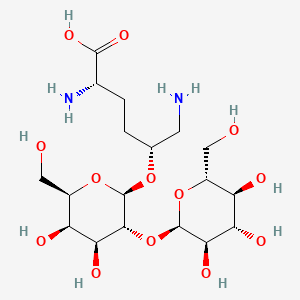

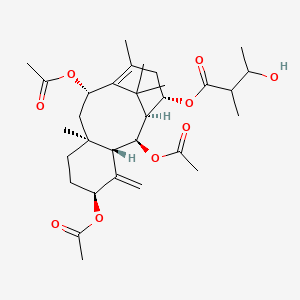


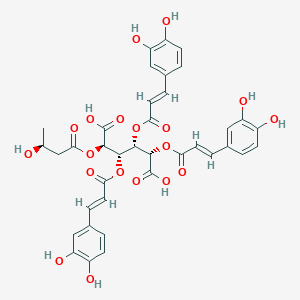
![4-Fluoro[bis(4-hydroxyphenyl)methylene]cyclohexane](/img/structure/B1243528.png)

